molecular formula C20H18FN3O B11116036 N'-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11116036
M. Wt: 335.4 g/mol
InChI Key: RIYYDBWFJQLZMW-OEAKJJBVSA-N
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Description

N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a naphthyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation reaction between 4-fluoroacetophenone and 2-naphthylamine in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide stands out due to its unique combination of a fluorophenyl group and a naphthyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C20H18FN3O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C20H18FN3O/c1-14(15-6-9-18(21)10-7-15)23-24-20(25)13-22-19-11-8-16-4-2-3-5-17(16)12-19/h2-12,22H,13H2,1H3,(H,24,25)/b23-14+

InChI Key

RIYYDBWFJQLZMW-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C3=CC=C(C=C3)F

Canonical SMILES

CC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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